3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide is a chemical compound with the CAS Number: 1018502-06-1 . It has a molecular weight of 261.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClN3O/c14-11-4-3-10 (6-12 (11)15)13 (18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2, (H,17,18) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity Research on novel indenopyridine derivatives, including compounds related to 3-amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide, has shown potential anticancer activity. These compounds have been synthesized and tested in vitro against breast cancer cell lines, with some showing higher potency than Doxorubicin, a reference drug, indicating their potential application in cancer treatment M. Ghorab, M. Al-Said, 2012.
Antimicrobial Activity A study focused on the synthesis of N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This highlights the compound's potential utility in developing new antimicrobial agents A.O. Ijuomah, D. C. Ike, M. Obi, 2022.
Chemosensing Applications A colorimetric and fluorescence chemosensing probe based on a benzenesulfonamide derivative has been developed for the selective detection of Sn2+ ions in aqueous solutions. This probe, due to its unique sensing mechanism and application in bioimaging, suggests the compound's potential in environmental monitoring and biological research P. Ravichandiran et al., 2020.
Photodynamic Therapy Benzenesulfonamide derivatives have been synthesized with potential applications in photodynamic therapy, a treatment method for cancer. These derivatives have been shown to possess photosensitizing abilities suitable for photocatalytic applications, indicating their potential in medical treatments Gülen Atiye Öncül et al., 2021.
Carbonic Anhydrase Inhibition Several studies have explored the inhibition of carbonic anhydrase by benzenesulfonamide derivatives, demonstrating the compound's potential in treating conditions such as glaucoma, epilepsy, obesity, and cancer. These inhibitors show high potency and selectivity towards specific isoforms of the enzyme, suggesting their utility in pharmaceutical development Nabih Lolak et al., 2019.
Safety And Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRCXBCSXITHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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